molecular formula C15H16N4O3S B2666392 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1448047-86-6

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2666392
CAS No.: 1448047-86-6
M. Wt: 332.38
InChI Key: HVCFFQKALGYVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide” is a derivative of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . These derivatives have been identified as a new class of ATR inhibitors . ATR (Ataxia telangiectasia and Rad3-related) kinase is a key protein in the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer therapy .

Scientific Research Applications

Synthesis of Novel Derivatives and Antimicrobial Activity

Research has shown the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, with some derivatives showing promising results (Hassan et al., 2009).

Carbonic Anhydrase Inhibition

A series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides were identified as potent A2B adenosine receptor antagonists. These compounds exhibited significant binding affinities for human A2B adenosine receptors, demonstrating potential therapeutic applications (Esteve et al., 2006).

Antitumor Activity

Some compounds have shown antitumor activity, indicating their potential in cancer research. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrated significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).

Anticancer Activity of Indenopyridine Derivatives

The synthesis of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives and their in vitro anticancer activity against the breast cancer cell line (MCF7) have been studied. Some compounds exhibited higher potency than Doxorubicin, a reference drug, showcasing the potential of these derivatives in anticancer research (Ghorab & Al-Said, 2012).

Properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18(2)23(21,22)13-5-3-11(4-6-13)15(20)19-8-12-7-16-10-17-14(12)9-19/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCFFQKALGYVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.